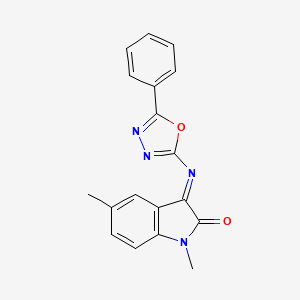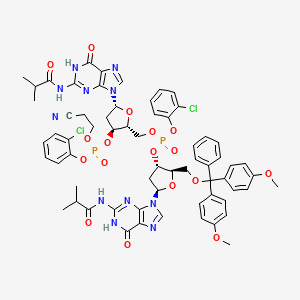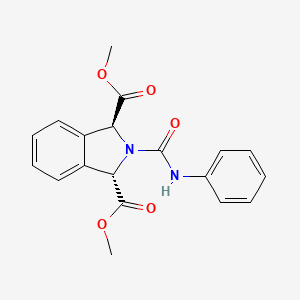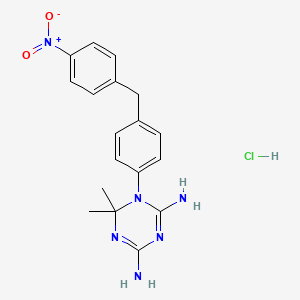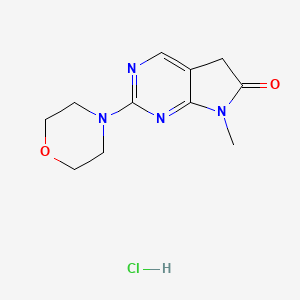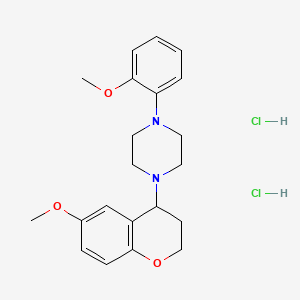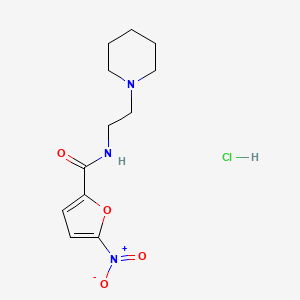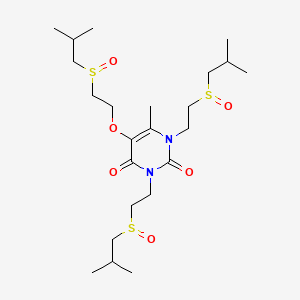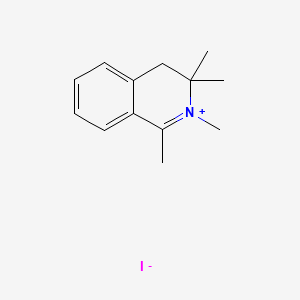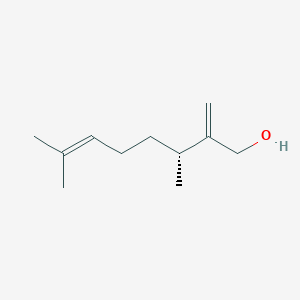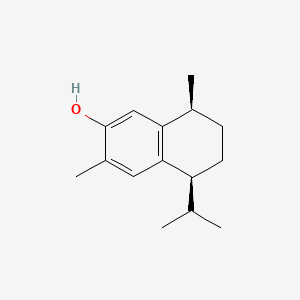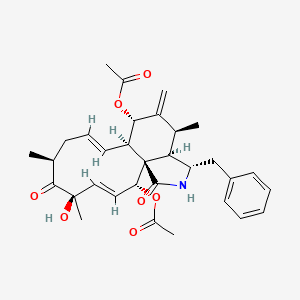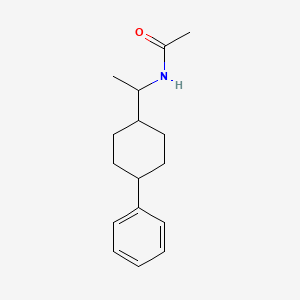
trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide: is an organic compound with the molecular formula C16H23NO It is a derivative of acetamide, featuring a phenylcyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide typically involves the reaction of 4-phenylcyclohexanone with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of phenylcyclohexyl derivatives on biological systems. Its structural similarity to other bioactive molecules makes it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In industry, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
- N-(1-(4-Cyclohexylphenyl)ethyl)acetamide
- N-(1-(4-Phenylcyclohexyl)ethyl)formamide
- N-(1-(4-Phenylcyclohexyl)ethyl)propionamide
Comparison: Compared to similar compounds, trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide is unique due to its specific structural features, such as the trans configuration and the presence of the phenylcyclohexyl group.
Properties
CAS No. |
113538-35-5 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-[1-(4-phenylcyclohexyl)ethyl]acetamide |
InChI |
InChI=1S/C16H23NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-7,12,14,16H,8-11H2,1-2H3,(H,17,18) |
InChI Key |
XVIIJLFVSUZKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


